molecular formula C19H26N4O3 B2690712 (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1014045-55-6

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2690712
CAS RN: 1014045-55-6
M. Wt: 358.442
InChI Key: RVDVGXGQWVFDQL-UHFFFAOYSA-N
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Description

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pain Management

One study reports the synthesis and pharmacological activity of a new series of pyrazoles, identifying a compound as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound exhibited outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, showcasing its potential in pain management applications (Díaz et al., 2020).

Antimicrobial Activity

Another area of research involves the synthesis of new pyrazole and isoxazole derivatives, which were evaluated for their antibacterial and antifungal activities. Novel 1,5-disubstituted pyrazole derivatives exhibited good antibacterial and antifungal activity against various strains, indicating their potential as antimicrobial agents (Sanjeeva et al., 2022).

Receptor Antagonists

Research into the molecular interaction of pyrazole derivatives as receptor antagonists offers insights into their binding interactions with specific receptors, such as the CB1 cannabinoid receptor. This investigation contributes to our understanding of how these compounds can modulate receptor activity, potentially leading to new therapeutic strategies (Shim et al., 2002).

properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-4-23-14-15(18(20-23)26-5-2)19(24)22-12-10-21(11-13-22)16-8-6-7-9-17(16)25-3/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVGXGQWVFDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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